- On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N-Nitrosative Reactions, Angewandte Chemie, 2022, 61(41),
Cas no 94-97-3 (5-chloro-1H-benzotriazole)
5-chloro-1H-benzotriazole structure
Product Name:5-chloro-1H-benzotriazole
N.o CAS:94-97-3
MF:C6H4ClN3
MW:153.569059371948
MDL:MFCD00005700
CID:34770
PubChem ID:87565316
Update Time:2025-08-05
5-chloro-1H-benzotriazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Chlorobenzotriazole
- 5-CHLORO-1H-BENZOTRIAZOLE
- 1H-Benzotriazole,5-chloro
- 5-Chloro-1,2,3-benzotriazole
- 5-chloro-1h-benzotriazol
- 5-CHLOROBENZTRIAZOLE
- 5-Cl-benzotriazole
- 6-Chloro-1H-benzotriazole
- 1H-Benzotriazole,5-chloro- (8CI,9CI)
- Benzotriazole, 5-chloro- (6CI,7CI)
- 6-Chlorobenzotriazole
- NSC16507
- NSC 58361
- 1H-Benzotriazole, 5-chloro-
- 5-Chloro-1H-benzo[d][1,2,3]triazole
- 5-chloro-2H-benzotriazole
- 1H-Benzotriazole, 6-chloro-
- PZBQVZFITSVHAW-UHFFFAOYSA-N
- 8C7O46G78K
- AK403403
- 5-Chloro-1H-1,2,3-benzotriazole
- 6-chloro-benzotriazole
- 5-chlorobenzotriazole ;
- 6-chloro-1-h-benzotriazole
- DSSTox_CID_27450
- DSSTox_RID_
- 1H-Benzotriazole, 5-chloro- (8CI, 9CI)
- 6-Chloro-1H-benzotriazole (ACI)
- Benzotriazole, 5-chloro- (6CI, 7CI)
- 6-Chloro-1H-benzo[d][1,2,3]triazole
- NSC 16507
- FS-2550
- CCG-321479
- DB-057544
- NSC-58361
- Q27893434
- AKOS005061651
- PZBQVZFITSVHAW-UHFFFAOYSA-
- 5-Chlorobenzotriazole, 99%
- CS-0040225
- BENZOTRIAZOLE, 5-CHLORO-
- SCHEMBL203784
- W-100178
- InChI=1/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
- 5-Chloro-1H-1,2,3-benzotriazole #
- MFCD00005700
- SY002109
- BR1276
- 6-chloro-3aH-benzotriazole
- A11419
- AKOS005061649
- BDBM50498200
- BIDD:GT0841
- NCGC00256833-01
- F88519
- CAS-94-97-3
- 1185742-20-4
- CHEMBL3187395
- 5-Chloro-2H-benzo[d][1,2,3]triazole
- NSC-16507
- NSC58361
- 94-97-3
- EINECS 202-378-4
- AI3-52175
- DTXSID0047450
- DTXCID8027450
- Tox21_302472
- NS00009697
- UNII-8C7O46G78K
- 5Cl-BTR
- 5-chloro-1H-benzotriazole
-
- MDL: MFCD00005700
- Inchi: 1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
- Chave InChI: PZBQVZFITSVHAW-UHFFFAOYSA-N
- SMILES: ClC1C=C2C(NN=N2)=CC=1
Propriedades Computadas
- Massa Exacta: 153.00900
- Massa monoisotópica: 153.009
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 130
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 41.6
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 1.7
Propriedades Experimentais
- Cor/Forma: 淡黄色粉末或颗粒
- Densidade: 1.3647 (rough estimate)
- Ponto de Fusão: 157.0 to 161.0 deg-C
- Ponto de ebulição: 315.5℃ at 760 mmHg
- Ponto de Flash: 173.9℃
- Índice de Refracção: 1.7200 (estimate)
- Coeficiente de partição da água: 溶于热水
- PSA: 41.57000
- LogP: 1.61130
- Solubilidade: 溶于热水。
5-chloro-1H-benzotriazole Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C832319-100g |
5-Chlorobenzotriazole |
94-97-3 | 98% | 100g |
291.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RJ434-25g |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 25g |
153.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RJ434-5g |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 5g |
53.0CNY | 2021-08-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C25201-25G |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 25G |
¥799.36 | 2022-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0137-100G |
5-Chlorobenzotriazole |
94-97-3 | >98.0%(GC)(T) | 100g |
¥1150.00 | 2023-06-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002109-100g |
5-Chlorobenzotriazole |
94-97-3 | ≥95% | 100g |
¥384.00 | 2025-04-11 | |
| TRC | C382518-500mg |
5-Chlorobenzotriazole |
94-97-3 | 500mg |
$ 63.00 | 2023-09-08 | ||
| TRC | C382518-1g |
5-Chlorobenzotriazole |
94-97-3 | 1g |
$ 69.00 | 2023-09-08 | ||
| TRC | C382518-10g |
5-Chlorobenzotriazole |
94-97-3 | 10g |
$ 86.00 | 2023-09-08 | ||
| Chemenu | CM161282-500g |
5-chloro-1H-benzo[d][1,2,3]triazole |
94-97-3 | 97% | 500g |
$147 | 2021-06-17 |
5-chloro-1H-benzotriazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Nitrogen trioxide Solvents: Dimethylformamide , Acetonitrile ; 20 min, 5 bar, 20 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C
1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C
Referência
- Mild and general access to diverse 1H-benzotriazoles via diboron-mediated N-OH deoxygenation and palladium-catalyzed C-C and C-N bond formation, Advanced Synthesis & Catalysis, 2015, 357(2-3), 451-462
Método de produção 3
Condições de reacção
1.1 Reagents: Aluminum , Iodine Solvents: Acetonitrile ; 18 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Denitrogenative cleavage of benzotriazoles and benzotriazinones, and selective N-desulfonylation of benzotriazoles by aluminum halides, Tetrahedron Letters, 2022, 103,
Método de produção 4
Condições de reacção
1.1 Reagents: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, nitrite (1:1) (immobilized on silica) Solvents: Water ; 0 - 5 °C
1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C
1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C
Referência
- Facile Synthesis of Benzotriazole Derivatives Using Nanoparticles of Organosilane-Based Nitrite Ionic Liquid Immobilized on Silica and Two Room-Temperature Nitrite Ionic Liquids, Synthetic Communications, 2013, 43(20), 2801-2808
Método de produção 5
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 5 °C; 12 - 15 min, 5 - 10 °C
Referência
- Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole Substituted Derivatives of 1H-Benzotriazole for High-Energy Materials Applications, Chemistry - A European Journal, 2012, 18(47), 15031-15037
Método de produção 8
Condições de reacção
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C → 50 °C; 12 h, rt; 1 h, rt → 0 °C; 50 °C → rt
Referência
- DDQ-Catalyzed Direct C(sp3)-H Amination of Alkylheteroarenes: Synthesis of Biheteroarenes under Aerobic and Metal-Free Conditions, ACS Catalysis, 2018, 8(3), 2195-2199
Método de produção 9
Condições de reacção
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C → 50 °C; 50 °C → rt; 12 h, rt; 1 h, rt → 0 °C
Referência
- Visible-light-mediated C2-amination of thiophenes by using DDQ as an organophotocatalyst, Chemical Communications (Cambridge, 2017, 53(26), 3689-3692
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate , Disodium sulfide Catalysts: 1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Dimethylformamide , Water ; 4 d, 80 °C
1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane
Referência
- Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: Solid-phase syntheses of amino aryl azides and benzotriazoles, Journal of Combinatorial Chemistry, 2007, 9(2), 200-203
Método de produção 11
Condições de reacção
Referência
- Benzotriazoles, benzotriazines and quinoxalines with sulfone functional group (I): (benzotriazol-1-yl)alkyl arenesulfones, Bulletin of the Korean Chemical Society, 1999, 20(12), 1524-1528
Método de produção 12
Condições de reacção
Referência
- Photoreactions of 1-alkylbenzotriazoles, Helvetica Chimica Acta, 1979, 62(7), 2129-53
Método de produção 13
Condições de reacção
Referência
- Synthesis of Mannich bases of 5-chloro-1H-benzotriazole as potential muscle relaxants, Taiwan Yaoxue Zazhi, 1978, 30(1), 63-8
Método de produção 14
Condições de reacção
Referência
- Conjugate addition reactions of 4-chlorobenzotriazole, 4,6-dichlorobenzotriazole, and 4,5,6,7-tetramethylbenzotriazole, Transactions of the Kentucky Academy of Science, 1978, 39(1-2), 23-30
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
Referência
- Heat-resistant energetic materials deriving from benzopyridotetraazapentalene: Halogen bonding effects on outcome of crystal structure, thermal stability and sensitivity, Propellants, 2021, 46(4), 593-599
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium nitrite Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Water ; 5 min, rt; 1 h, rt → 110 °C
Referência
- Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazoles, Green Chemistry, 2017, 19(11), 2515-2519
Método de produção 17
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Chloroform ; 15 min, 40 °C
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
Referência
- One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclization, Organic Chemistry: An Indian Journal, 2016, 12(5), 1-8
Método de produção 19
Condições de reacção
1.1 Reagents: Pinacol Catalysts: Molybdenum, dichlorobis(N,N-dimethylacetamide)dioxo- Solvents: Dimethylacetamide ; 15 min, 120 °C
Referência
- Molybdenum-Catalyzed Deoxygenation of Heteroaromatic N-Oxides and Hydroxides using Pinacol as Reducing Agent, Advanced Synthesis & Catalysis, 2017, 359(10), 1752-1757
Método de produção 20
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -85 °C; < -75 °C; 2 h, -85 °C → -75 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Making endo-cyclizations favorable again: a conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides, Organic & Biomolecular Chemistry, 2019, 17(18), 4523-4534
Método de produção 21
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid , Nitrite Solvents: Methanol ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
Referência
- Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2-Aryldiamines, European Journal of Organic Chemistry, 2019, 2019(31-32), 5344-5353
Método de produção 22
Condições de reacção
1.1 Reagents: Cesium fluoride , 18-Crown-6 , Sodium azide Solvents: Acetonitrile ; 12 h, 70 °C
Referência
- Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes, Journal of Organic Chemistry, 2019, 84(19), 12692-12699
Método de produção 23
Condições de reacção
Referência
- Nicotinic acid derivatives. VIII. Some reactions of 3-cyano-6-phenylpyridin-2-one, Acta Poloniae Pharmaceutica, 1978, 35(4), 393-402
Método de produção 24
Condições de reacção
Referência
- The photolysis of the 1-cycloalkoxy-5-chloro-1,2,3-benzotriazole system, Journal of Heterocyclic Chemistry, 1980, 17(4), 825-7
Método de produção 25
Método de produção 26
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C
1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C
Referência
- Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176
Método de produção 27
Condições de reacção
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C; 4 °C → 50 °C; 30 min, 50 °C; 50 °C → rt; 12 h, rt
Referência
- Metal-free aerobic oxidative direct C-H amination of electron-deficient alkenes via photoredox catalysis, Organic Chemistry Frontiers, 2018, 5(10), 1684-1688
Método de produção 28
Condições de reacção
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 1 h, 70 - 80 °C
1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6
1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6
Referência
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids, Chemical Science, 2017, 8(5), 3852-3857
Método de produção 29
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- Synthesis of N-(2-aminoaryl)benzamide oximes and their heteroaromatization reactions, Journal of Chemical Research, 1983, (2),
Método de produção 30
Condições de reacção
Referência
- Product class 13: 1,2,3-triazoles, Science of Synthesis, 2004, 13, 415-601
Método de produção 31
Condições de reacção
Referência
- Synthesis of 5-chlorobenzotriazole, Huagong Shikan, 1998, 12(9), 15-16
Método de produção 32
Condições de reacção
Referência
- The 5-chloro-1-alkoxy-1,2,3-benzotriazole system, Journal of Heterocyclic Chemistry, 1978, 15(6), 1043-5
5-chloro-1H-benzotriazole Raw materials
- 2-(5-Chloro-1H-benzotriazol-1-yl)-6-phenyl-3-pyridinecarboxylic acid
- (5-Chloro-1H-benzotriazol-1-yl)phenylmethanone oxime
- 1-Hydroxy-6-chlorobenzotriazole (Wetted with > 10% water)
- 4-chlorobenzene-1,2-diamine
- 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 1H-Benzotriazole, 5-chloro-1-hydroxy-
- 1-Azido-2-bromo-4-chlorobenzene
- 6-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
- 5-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
- 6-Chloro-7-(cycloheptyloxy)-1H-benzotriazole
5-chloro-1H-benzotriazole Preparation Products
5-chloro-1H-benzotriazole Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:94-97-3)5-Chlorobenzotriazole
Número da Ordem:LE14931
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:11
Preço ($):discuss personally
E- mail:18501500038@163.com
5-chloro-1H-benzotriazole Literatura Relacionada
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-97-3)5-Chlorobenzotriazole
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito